[amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride
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Overview
Description
[amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride typically involves the protection of the amino group on the piperidine ring using a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Strong acids such as TFA or HCl in methanol are used for Boc deprotection.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while nucleophilic substitution can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
Chemistry
In organic synthesis, [amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride is used as an intermediate for the preparation of more complex molecules. Its Boc-protected amino group allows for selective reactions without interference from the amino functionality .
Biology and Medicine
The piperidine ring is a common structural motif in many drugs, and the Boc protection allows for selective functionalization .
Industry
In the chemical industry, this compound can be used in the synthesis of various fine chemicals and intermediates. Its stability and reactivity make it a valuable building block for industrial applications .
Mechanism of Action
The mechanism of action of [amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride involves the reactivity of the Boc-protected amino group. The Boc group can be cleaved under acidic conditions, revealing the free amine, which can then participate in various chemical reactions. The tert-butyl carbocation formed during Boc cleavage is stabilized by resonance, facilitating the deprotection process .
Comparison with Similar Compounds
Similar Compounds
[amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium bromide: Similar structure but with a bromide counterion.
[amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium iodide: Similar structure but with an iodide counterion.
Uniqueness
The uniqueness of [amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride lies in its specific combination of the Boc-protected piperidine ring and the chloride counterion. This combination provides a balance of stability and reactivity, making it suitable for various synthetic applications .
Properties
CAS No. |
1258641-32-5 |
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Molecular Formula |
C11H22ClN3O2 |
Molecular Weight |
263.8 |
Purity |
95 |
Origin of Product |
United States |
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